N-(2-(Diethylamino)ethyl)formamide

Catalog No.
S15851313
CAS No.
98433-12-6
M.F
C7H16N2O
M. Wt
144.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-(Diethylamino)ethyl)formamide

CAS Number

98433-12-6

Product Name

N-(2-(Diethylamino)ethyl)formamide

IUPAC Name

N-[2-(diethylamino)ethyl]formamide

Molecular Formula

C7H16N2O

Molecular Weight

144.21 g/mol

InChI

InChI=1S/C7H16N2O/c1-3-9(4-2)6-5-8-7-10/h7H,3-6H2,1-2H3,(H,8,10)

InChI Key

ZBGOAWCNVXCVFE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC=O

N-(2-(Diethylamino)ethyl)formamide is an organic compound with the molecular formula C6H14N2OC_6H_{14}N_2O and a molecular weight of approximately 130.19 g/mol. It features a formamide functional group attached to a diethylaminoethyl chain, which contributes to its unique chemical properties and potential biological activities. The presence of the diethylamino group enhances the compound's solubility and reactivity, making it suitable for various chemical applications.

  • Oxidation: This compound can be oxidized to form corresponding amides or other nitrogen-containing derivatives.
  • Nucleophilic Substitution: The diethylamino group can participate in nucleophilic substitutions, allowing for further functionalization of the molecule.
  • Electrophilic Addition: The carbonyl group in the formamide can react with nucleophiles, leading to various derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

N-(2-(Diethylamino)ethyl)formamide has shown potential biological activity, particularly in pharmacological contexts. Compounds containing similar structural motifs are often investigated for their effects on neurotransmitter systems, suggesting possible applications in treating psychiatric disorders. Specifically, derivatives of this compound may interact with dopamine receptors, which are crucial for managing conditions such as schizophrenia and mood disorders.

The synthesis of N-(2-(Diethylamino)ethyl)formamide typically involves multi-step organic reactions. One common method includes:

  • Reaction of Diethylaminoethylamine with Formic Acid: This step forms the desired amide linkage.
  • Purification: The crude product is purified through methods such as recrystallization or chromatography to obtain the final compound .

Alternative synthesis routes may involve different starting materials or reaction conditions tailored to specific applications.

N-(2-(Diethylamino)ethyl)formamide has several potential applications:

  • Medicinal Chemistry: It may serve as a lead compound in drug development targeting central nervous system disorders due to its biological activity.
  • Chemical Probes: Its unique structure could be utilized in biochemical assays or as fluorescent probes in material science.
  • Intermediate in Synthesis: This compound can act as an intermediate for synthesizing more complex molecules in pharmaceutical research.

Interaction studies of N-(2-(Diethylamino)ethyl)formamide have focused on its binding affinity to various receptors and enzymes. Preliminary data suggest that it may interact with dopamine receptors, indicating its potential use in treating psychiatric conditions. Further research is necessary to elucidate its full pharmacodynamic profile and mechanisms of action, which could pave the way for therapeutic applications.

Several compounds share structural similarities with N-(2-(Diethylamino)ethyl)formamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Properties
N,N-DiethylformamideSimilar amide structureCNS activityLower solubility compared to N-(2-(Diethylamino)ethyl)formamide
N-(2-Dimethylamino)ethylformamideDimethylamine instead of diethylaminePotential antitumor activityDifferent nitrogen substitution
ThioxantheneCore structure similarAntipsychotic effectsFluorescent properties

These compounds illustrate variations in biological activity and structural characteristics while maintaining a common framework, emphasizing the uniqueness of N-(2-(Diethylamino)ethyl)formamide due to its specific substituents and potential applications in pharmacology .

XLogP3

0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

144.126263138 g/mol

Monoisotopic Mass

144.126263138 g/mol

Heavy Atom Count

10

Dates

Modify: 2024-08-15

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